molecular formula C11H18N2S B14133682 1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine CAS No. 933691-77-1

1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine

Cat. No.: B14133682
CAS No.: 933691-77-1
M. Wt: 210.34 g/mol
InChI Key: ZEJNQGBUYVNVBS-UHFFFAOYSA-N
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Description

(1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-3-yl)methanamine is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-3-yl)methanamine typically involves multi-step organic reactions One common method starts with the preparation of the thiophene derivative, followed by the formation of the pyrrolidine ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the amine to an amide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the amine group may produce an amide derivative.

Scientific Research Applications

Chemistry

In chemistry, (1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound may be used as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules. Its interactions with various biological targets can provide insights into cellular processes and mechanisms.

Medicine

In medicinal chemistry, (1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-3-yl)methanamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-3-yl)methanol
  • (1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-3-yl)acetamide
  • (1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-3-yl)carboxylic acid

Uniqueness

Compared to similar compounds, (1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-3-yl)methanamine stands out due to its amine group, which imparts unique reactivity and potential biological activity. The presence of both the thiophene and pyrrolidine rings also contributes to its distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

CAS No.

933691-77-1

Molecular Formula

C11H18N2S

Molecular Weight

210.34 g/mol

IUPAC Name

[1-(2-thiophen-2-ylethyl)pyrrolidin-3-yl]methanamine

InChI

InChI=1S/C11H18N2S/c12-8-10-3-5-13(9-10)6-4-11-2-1-7-14-11/h1-2,7,10H,3-6,8-9,12H2

InChI Key

ZEJNQGBUYVNVBS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CN)CCC2=CC=CS2

Origin of Product

United States

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